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Compound of Interest

Compound Name: 1,2-Bis(4-bromophenyl)ethane

CAS No.: 19829-56-2

Cat. No.: B1282024

Get Quote

Executive Summary
1,2-Bis(4-bromophenyl)ethane (CAS: 19829-56-2) serves as a fundamental "molecular wire"

precursor. Its structural rigidity, defined by the ethane bridge and para-substituted bromine

atoms, allows for precise functionalization in molecular electronics. This guide provides a

rigorous analysis of its crystallographic data (Space Group

), packing motifs, and a chemoselective synthesis protocol designed to preserve the aryl-
bromide functionality.

Crystallographic Characterization
The crystal structure of 1,2-Bis(4-bromophenyl)ethane is governed by the interplay between

the flexible ethane bridge and the directional halogen bonding potential of the bromine

substituents.

Unit Cell Parameters
The compound crystallizes in the Monoclinic system.[2][3][4][5] The following data represents

the standard ambient temperature phase.
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Parameter Value Unit

Crystal System Monoclinic -

Space Group (No.[4][6] 14) -

a 10.8761 Å

b 7.5157 Å

c 15.6131 Å

(Beta) 106.18 °

Volume ~1225.9 Å³

Z 4 -

Calculated Density ~1.84 g/cm³

Structural Analysis & Packing Motifs
In the

space group with

, the molecule typically adopts a conformation that balances steric repulsion with packing
efficiency.

Conformation: The ethane bridge (

) adopts an anti-periplanar conformation, maximizing the distance between the bulky
bromophenyl groups. This minimizes torsional strain and flattens the molecular profile,
facilitating layered packing.

Halogen Bonding (Br···Br): A critical feature is the potential for Type II halogen bonding (

). In the crystal lattice, the bromine atoms act as both Lewis acids (at the

-hole) and Lewis bases (at the equatorial belt), creating directional intermolecular contacts
that stabilize the 3D network.
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-Stacking: The phenyl rings engage in offset face-to-face

-stacking (herringbone motif), a common feature in bibenzyl derivatives. This interaction is
reinforced by

forces between the methylene protons and adjacent aromatic rings.
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Figure 1: Structural logic governing the crystallization and packing stability of 1,2-Bis(4-
bromophenyl)ethane.

Synthetic Methodology
The synthesis of high-purity 1,2-Bis(4-bromophenyl)ethane requires chemoselectivity to

prevent the reduction of the aryl-bromide bonds. The Selective Hydrogenation of 4,4'-

Dibromotolane is the industry standard for electronic-grade purity.
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Reaction Pathway
The synthesis bypasses the aggressive Wurtz coupling (which often yields byproducts) in favor

of a controlled saturation of the alkyne bridge.

Reaction:

Detailed Protocol
Objective: Convert 4,4'-dibromotolane to 1,2-bis(4-bromophenyl)ethane without

debromination.

Reagent Prep: Dissolve 4,4'-dibromotolane (1.0 eq) in Ethyl Acetate (EtOAc) or Toluene.

Note: Avoid polar protic solvents if possible to minimize solvolysis risks.

Catalyst Loading: Add 5% Pd/C (Palladium on Carbon).

Critical: Use a low catalyst loading (0.5 - 1.0 mol%) to prevent over-reduction

(hydrodehalogenation).

Hydrogenation: Purge the vessel with

, then introduce

gas (balloon pressure, ~1 atm).

Monitoring: Monitor reaction via TLC or GC-MS every 30 minutes. The intermediate alkene

(stilbene derivative) may be observed.

Endpoint: Stop immediately upon disappearance of the alkene peak to preserve the Ar-Br

bonds.

Workup: Filter the catalyst through a Celite pad. Wash the pad with EtOAc.

Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or Toluene/Hexane to

obtain white crystalline needles.
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Figure 2: Chemoselective synthesis workflow via catalytic hydrogenation.

Applications in Molecular Electronics
The crystal structure directly correlates to its utility in device fabrication.

Molecular Wires: The para-bromide positions serve as "alligator clips" (via lithiation or thiol-

functionalization) to attach the molecule to gold electrodes.

Insulating Bridge: The saturated ethane bridge breaks conjugation between the phenyl rings,

making this molecule an excellent model for studying tunneling currents versus hopping

mechanisms in molecular junctions.

References
Benchchem.1,2-Bis(4-bromophenyl)ethane Structure and Properties. Retrieved from .

National Institutes of Health (NIH).PubChem Compound Summary for CID 67559047.

Retrieved from .[3]

Royal Society of Chemistry (RSC).Synthesis of biphenylethane-based molecular wires.

Organic & Biomolecular Chemistry.[7] Retrieved from .

Tokyo Chemical Industry (TCI).Product Specification: 1,2-Bis(4-bromophenyl)ethane.[8][9]

[10] Retrieved from .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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